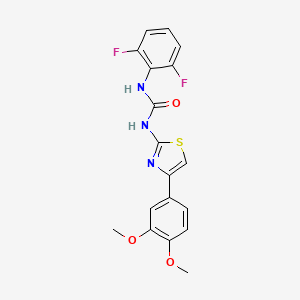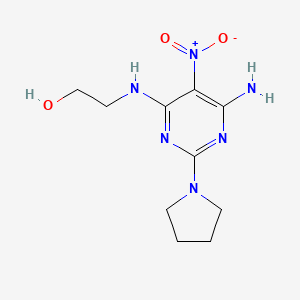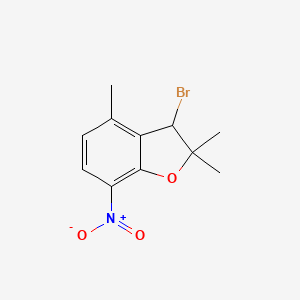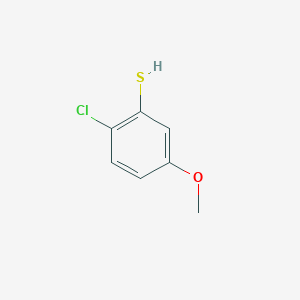
1-(2,6-Difluorophenyl)-3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluorophenyl)-3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)urea, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of various inflammatory conditions. Diflunisal is a derivative of salicylic acid and is known for its potent analgesic and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
This class of compounds is synthesized through reactions involving specific precursors to yield urea derivatives with potential biological activities. For instance, the synthesis and crystal structure of related urea derivatives have been reported, showcasing their structural integrity and the formation of certain molecular conformations and hydrogen bonds within their crystal structures. These studies provide a foundational understanding of the chemical properties and potential reactivity of these compounds (Song, Tan, & Wang, 2008).
Biological Activities
Antifungal and Antibacterial Properties
Some derivatives have demonstrated excellent fungicidal activities against pathogens such as Rhizoctonia solani, Botrytis cinerea, and Dothiorella gregaria. This highlights their potential as effective agents in combating fungal diseases in agriculture or possibly for pharmaceutical applications (Song, Tan, & Wang, 2008). Additionally, certain urea derivatives have shown promising antibacterial and antifungal activities, indicating their broad-spectrum bioactivity potential (Sujatha, Shilpa, & Gani, 2019).
Antitumor Activities
Research has also explored the antitumor properties of these compounds, with some derivatives showing promising antitumor activities. This opens avenues for further research into their use as potential chemotherapeutic agents (Ling, Xin, Zhong, & Jian‐xin, 2008).
Insecticidal Effects
Another significant area of application is their use as insecticides, where these compounds interfere with chitin synthesis in insects, thereby inhibiting their growth and survival. This mode of action presents a novel approach to pest control, potentially offering safer alternatives to traditional insecticides (Deul, Jong, & Kortenbach, 1978).
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3S/c1-25-14-7-6-10(8-15(14)26-2)13-9-27-18(21-13)23-17(24)22-16-11(19)4-3-5-12(16)20/h3-9H,1-2H3,(H2,21,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUABXFBGIHSDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)NC3=C(C=CC=C3F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2383881.png)
![4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2383883.png)
![2-Chloro-1-[(4R,6R)-4-ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-8-yl]propan-1-one](/img/structure/B2383884.png)

![N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2383887.png)
![7-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2383889.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2383891.png)



![2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2383899.png)

![N-[2-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2383904.png)